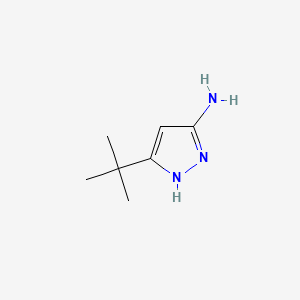








|
REACTION_CXSMILES
|
[C:1]([CH2:7][C:8]#[N:9])(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].O.[NH2:11][NH2:12]>C(O)(C)C>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[NH:12][N:11]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
288 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate 2000 ml and a saturated salt aqueous solution were added to a residue
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
CUSTOM
|
|
Details
|
After leaving
|
|
Type
|
CUSTOM
|
|
Details
|
an aqueous layer was removed
|
|
Type
|
WASH
|
|
Details
|
an ethyl acetate layer was washed twice with the saturated salt aqueous solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying an ethyl acetate solution over magnesium sulfate anhydrous
|
|
Type
|
CONCENTRATION
|
|
Details
|
This ethyl acetate solution was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
n-hexane 2000 ml was added to a residue
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystal
|
|
Type
|
FILTRATION
|
|
Details
|
This crystal was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NNC(=C1)C(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 643 g | |
| YIELD: PERCENTYIELD | 96.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |